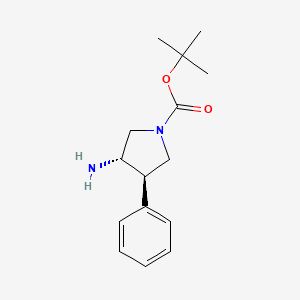
tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group attached to a pyrrolidine ring. It is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a suitable base.
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Final Deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production, which is more efficient and sustainable compared to batch processes .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学研究应用
Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
作用机制
The mechanism of action of tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate: This compound has a fluorine atom instead of a phenyl group, which can alter its reactivity and biological activity.
tert-Butyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate: The presence of a methyl group instead of a phenyl group can affect the compound’s steric properties and reactivity.
Uniqueness
Tert-butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate is unique due to the presence of both a phenyl group and a tert-butyl group, which confer distinct steric and electronic properties. These features make it a valuable compound in various chemical and biological applications.
生物活性
Introduction
tert-Butyl (3S,4R)-3-amino-4-phenylpyrrolidine-1-carboxylate, also known by its CAS number 1643979-48-9, is a chiral compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and applications based on recent research findings.
- Molecular Formula: C15H22N2O2
- Molecular Weight: 262.35 g/mol
- Purity: 95%
- IUPAC Name: tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate
-
Structural Representation:
SMILES O C N1C C H N C H C2 CC CC C2 C1 OC C C C
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. This compound has shown promise as a potential inhibitor in several pathways relevant to disease mechanisms.
Pharmacological Effects
Research indicates that this compound exhibits:
- Antimicrobial Activity: Demonstrated effectiveness against certain bacterial strains, suggesting potential for use in antibiotic development.
- Antineoplastic Properties: Preliminary studies show that it may inhibit cancer cell proliferation through apoptosis induction.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antineoplastic | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Studies
Case Study 1: Antimicrobial Assessment
In a study conducted by researchers at the University of Groningen, this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL. This suggests that the compound could be developed into a novel antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A separate investigation evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer. The findings revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis. These results highlight its potential as an anticancer therapeutic.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that include chiral resolution techniques to ensure the desired stereochemistry. Several derivatives have been synthesized to enhance its biological efficacy and selectivity.
Table 2: Synthetic Pathways and Derivatives
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Chiral Resolution | Use of enzymatic methods | 85% |
| Coupling Reactions | Negishi coupling for derivative synthesis | 75% |
属性
CAS 编号 |
1015070-53-7 |
|---|---|
分子式 |
C15H22N2O2 |
分子量 |
262.35 g/mol |
IUPAC 名称 |
tert-butyl (3R,4S)-3-amino-4-phenylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1 |
InChI 键 |
UEGLRNLEEDBVTH-OLZOCXBDSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
手性 SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















